beta-Thionicotinamide adenine dinucleotide, reduced form disodium salt

Übersicht

Beschreibung

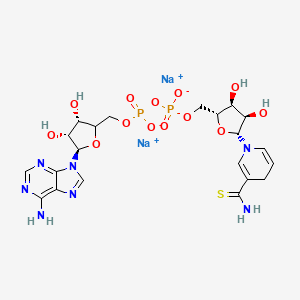

Beta-Thionicotinamide adenine dinucleotide, reduced form disodium salt: is a derivative of nicotinamide adenine dinucleotide, a coenzyme found in all living cells. This compound plays a crucial role in various biochemical processes, particularly in redox reactions where it acts as an electron donor. Its unique structure includes a thioamide group, which distinguishes it from other nicotinamide adenine dinucleotide derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of beta-Thionicotinamide adenine dinucleotide, reduced form disodium salt typically involves the following steps:

Thioamide Formation:

Reduction: The compound is then reduced using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Disodium Salt Formation: The final step involves the neutralization of the compound with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.

Analyse Chemischer Reaktionen

Redox Reactions

β-Thio-NADH primarily functions as an electron donor in enzymatic redox processes. Its thioamide group enhances electron transfer efficiency compared to conventional NADH . Key reactions include:

Oxidation in Metabolic Pathways

β-Thio-NADH transfers hydride ions () to substrates in dehydrogenase-catalyzed reactions, such as:

This reaction is critical in metabolic pathways like glycolysis and the citric acid cycle, where it facilitates ATP production .

| Enzyme | Reaction Catalyzed | Detection Method |

|---|---|---|

| Lactate Dehydrogenase | Reduction of pyruvate to lactate | Absorbance at 340 nm |

| Alcohol Dehydrogenase | Ethanol oxidation | Fluorescence (Ex: 340 nm, Em: 460 nm) |

Redox Potential Modulation

The thioamide group lowers the redox potential of β-Thio-NADH compared to NADH, enabling unique interactions with flavoproteins and cytochromes . This property is exploited in assays requiring selective electron transfer .

Substitution Reactions

The thioamide group (-C(=S)NH) in β-Thio-NADH undergoes nucleophilic substitution under specific conditions:

Thiol-Disulfide Exchange

In the presence of thiol-containing compounds (e.g., glutathione), the thioamide group participates in reversible disulfide bond formation:

This reaction is utilized in studying cellular redox homeostasis .

Metal Coordination

β-Thio-NADH binds transition metals (e.g., Fe, Cu) via its sulfur atom, forming complexes that alter enzyme activity in oxidative phosphorylation .

Enzyme-Specific Interactions

β-Thio-NADH’s unique structure allows selective interactions with enzymes:

ADP-Ribosylation

Unlike NADH, β-Thio-NADH serves as a donor in ADP-ribosylation reactions due to sulfur’s nucleophilicity, influencing DNA repair mechanisms via poly(ADP-ribose) polymerases (PARPs) .

| Enzyme | Role of β-Thio-NADH | Biological Impact |

|---|---|---|

| PARP-1 | Substrate for ADP-ribose transfer | DNA damage response |

| Sirtuins | Modulation of deacetylase activity | Metabolic regulation |

Fluorescence-Based Assays

The compound exhibits fluorescence at 460 nm (excitation: 340 nm), allowing real-time monitoring of enzymatic activity at concentrations as low as .

Enzyme Cycling Systems

β-Thio-NADH amplifies detection sensitivity in coupled enzyme systems, such as quantifying low-abundance metabolites like glucose-6-phosphate .

Stability and Reactivity

β-Thio-NADH’s disodium salt formulation enhances solubility in aqueous buffers (pH 7–9), though it degrades under prolonged UV exposure or in the presence of strong oxidizers (e.g., ) .

| Condition | Effect on β-Thio-NADH |

|---|---|

| pH < 5 | Hydrolysis of thioamide group |

| Presence of | Accelerated oxidation to β-Thio-NAD |

Industrial and Research Use

Wissenschaftliche Forschungsanwendungen

Biochemical Assays

β-NADH is extensively used in enzyme assays due to its role as a cofactor. It aids in the measurement of enzyme activity by providing a means to monitor redox reactions. For instance, dehydrogenases utilize β-NADH to catalyze the conversion of substrates, allowing researchers to quantify enzyme kinetics effectively.

| Enzyme | Reaction Type | Detection Method |

|---|---|---|

| Lactate Dehydrogenase | Reduction of pyruvate | Absorbance at 340 nm |

| Malate Dehydrogenase | Reduction of oxaloacetate | Fluorescent assays |

Metabolic Studies

Research indicates that β-NADH supplementation can enhance NAD+ levels in various tissues, thereby improving metabolic health. Studies have shown that increasing NAD+ through β-NADH can lead to enhanced mitochondrial function and reduced oxidative stress, which are critical for aging and metabolic disorders.

- A clinical trial demonstrated that supplementation with nicotinamide mononucleotide (a precursor to NAD+) significantly increased blood NAD+ concentrations and improved physical performance metrics among middle-aged adults .

Therapeutic Potential

β-NADH has been investigated for its therapeutic potential in various conditions, including neurodegenerative diseases and metabolic syndromes. By modulating NAD+ levels, β-NADH may help mitigate oxidative damage and improve cellular resilience.

- Studies suggest that enhancing NAD+ levels can reduce oxidative stress in neuronal tissues, potentially offering neuroprotection in conditions like Alzheimer’s disease .

Case Study 1: NAD+ and Aging

A randomized controlled trial involving β-nicotinamide mononucleotide supplementation revealed significant increases in NAD+ levels among participants. The study highlighted the potential of NAD+ precursors to improve healthspan and reduce biological age markers .

Case Study 2: Enzyme Cycling Assays

In enzyme cycling assays utilizing β-NADH, researchers were able to amplify the detection of low-concentration metabolites. This method significantly enhances sensitivity and specificity in biochemical analyses, demonstrating the utility of β-NADH in clinical diagnostics .

Wirkmechanismus

The mechanism of action of beta-Thionicotinamide adenine dinucleotide, reduced form disodium salt involves its role as an electron donor in redox reactions. It interacts with various enzymes and proteins, facilitating the transfer of electrons and modulating the redox state of cells. The thioamide group enhances its reactivity, making it a potent redox agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Nicotinamide adenine dinucleotide (NAD)

- Nicotinamide adenine dinucleotide, reduced form (NADH)

- Thionicotinamide adenine dinucleotide

Uniqueness

Beta-Thionicotinamide adenine dinucleotide, reduced form disodium salt is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties. This modification enhances its reactivity in redox reactions and makes it a valuable tool for studying electron transfer processes.

By comparing it with similar compounds, it is evident that the thioamide group provides additional functionality, making it more versatile in various applications.

Biologische Aktivität

Beta-Thionicotinamide adenine dinucleotide, reduced form disodium salt (often referred to as β-NADH), is a crucial coenzyme involved in various biological processes, particularly in redox reactions and cellular signaling. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of β-NADH

β-NADH is a reduced form of nicotinamide adenine dinucleotide (NAD+), which plays a significant role in cellular metabolism. It functions primarily as an electron carrier in the mitochondrial electron transport chain, facilitating ATP production through oxidative phosphorylation. Moreover, β-NADH participates in various enzymatic reactions as a cofactor.

-

Electron Transport and Energy Production :

- β-NADH is essential for the transfer of electrons during metabolic processes, particularly in glycolysis and the Krebs cycle. It aids in the conversion of energy substrates into ATP.

- It acts as a substrate for dehydrogenases, which catalyze oxidation-reduction reactions.

-

Cell Signaling :

- Extracellular β-NADH has been shown to activate P2Y receptors, influencing calcium signaling pathways and modulating inflammatory responses. For example, it inhibits IL-1β release from monocytic cells through a P2Y11 receptor-mediated mechanism .

- It is involved in the regulation of apoptosis in various cell types, including osteoclasts and T cells .

- Role in Inflammation :

Case Studies

- Gastrointestinal Function :

- Immune Response :

- Cardiovascular Health :

Table 1: Biological Activities of β-NADH

Table 2: Effects of β-NADH on Cellular Processes

Eigenschaften

IUPAC Name |

disodium;[[(3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N7O13P2S.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(40-21)6-38-43(35,36)41-42(33,34)37-5-10-13(29)15(31)20(39-10)27-3-1-2-9(4-27)18(23)44;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,44)(H,33,34)(H,35,36)(H2,22,24,25);;/q;2*+1/p-2/t10-,11?,13-,14-,15-,16-,20-,21-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEVNBOZUZYSIR-CQQDLCLESA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CN(C=C1C(=S)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CN(C=C1C(=S)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OCC3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N7Na2O13P2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.